
4-chloro-5-methyl-3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)-1H-pyrazole
Descripción general
Descripción
4-chloro-5-methyl-3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)-1H-pyrazole is a useful research compound. Its molecular formula is C9H4ClF11N2 and its molecular weight is 384.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Techniques : The synthesis of various pyrazole derivatives, including those similar to 4-chloro-5-methyl-1H-pyrazole, has been extensively studied. These compounds are typically synthesized through a series of reactions, showcasing their potential for versatile chemical manipulations (Xu & Shi, 2011).
Crystal Structure Determination : Understanding the crystal structure of pyrazole derivatives is crucial for their application in scientific research. For instance, the crystal structure of a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, has been analyzed using X-ray diffraction, which provides insights into the molecular arrangement and potential interactions of these compounds (Xu & Shi, 2011).
Antibacterial and Antimicrobial Applications
Antibacterial Properties : Certain pyrazole derivatives exhibit promising antibacterial activities. For example, a study on azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one demonstrated significant antimicrobial activities against various bacterial strains (Chopde, Meshram, & Pagadala, 2012).
Potential in Tuberculosis Treatment : Research on 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-1H-1-isonicotinoyl-4,5-dihydropyrazoles has shown effectiveness against Mycobacterium tuberculosis, including INH-resistant strains. This highlights the potential of pyrazole derivatives in developing new treatments for tuberculosis (da Silva et al., 2008).
Computational Studies and Reactivity Analysis
- Computational Evaluation : Computational techniques like density functional theory (DFT) calculations and molecular docking are employed to understand the reactive properties of pyrazole derivatives. This aids in assessing their pharmaceutical potential and stability in various environments (Thomas et al., 2018).
Fungicidal and Anticancer Properties
Fungicidal Activity : Some pyrazole derivatives have shown effectiveness as potential fungicides, particularly against diseases like rice sheath blight. This indicates their application in agricultural science (Chen, Li, & Han, 2000).
Anticancer Research : Pyrazole derivatives are being studied for their anticancer properties. For instance, the synthesis of oxa-triazacyclopenta[b]phenanthrene dicarboxylic ester derivatives from pyrazoles has shown promise in inhibiting cancer cell proliferation (Jose, 2017).
Conformational Studies
- Molecular Conformation Analysis : The study of the molecular conformation of pyrazole derivatives is vital for understanding their chemical behavior. Investigations into their hydrogen bonding and structural conformations provide valuable insights for further applications in scientific research (Trilleras et al., 2005).
Propiedades
IUPAC Name |
4-chloro-5-methyl-3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF11N2/c1-2-3(10)4(23-22-2)5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)21/h1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXPUJNLJOFGNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF11N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371499 | |
| Record name | 4-Chloro-5-methyl-3-(perfluoropentyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247220-87-7 | |
| Record name | 4-Chloro-5-methyl-3-(perfluoropentyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



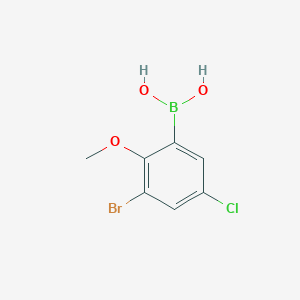
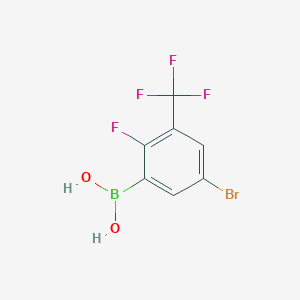

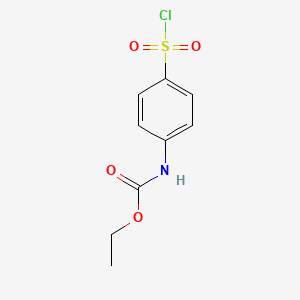
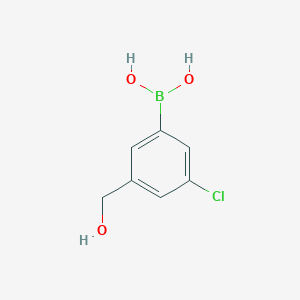
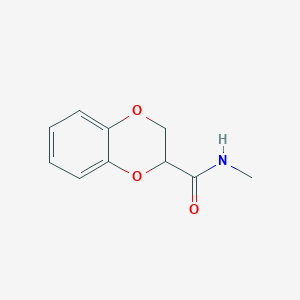
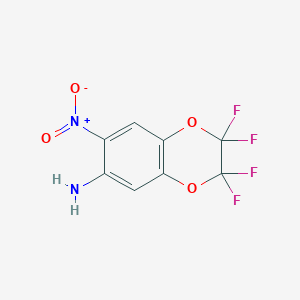
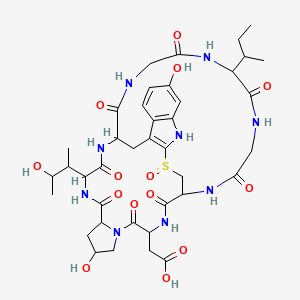
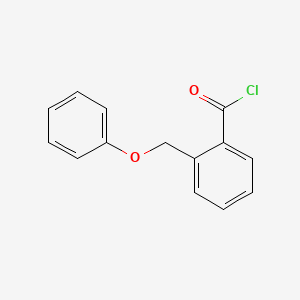
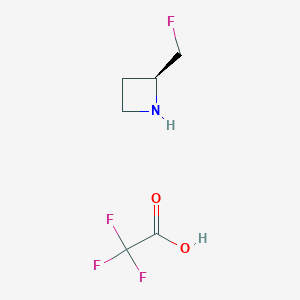

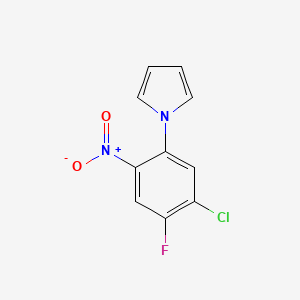
![Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate](/img/structure/B3031263.png)
